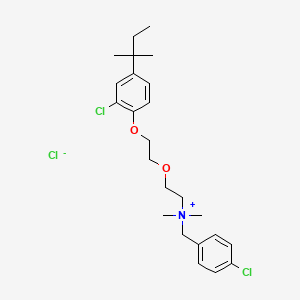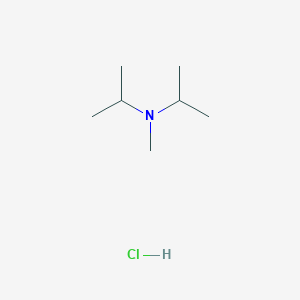
Diisopropylmethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylmethylamine hydrochloride is a chemical compound with the molecular formula C8H19NCl. It is a derivative of diisopropylmethylamine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropylmethylamine hydrochloride can be synthesized through the reaction of diisopropylmethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of reactors and purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diisopropylmethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its free base form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation: Diisopropylmethylamine oxide.
Reduction: Diisopropylmethylamine.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Diisopropylmethylamine hydrochloride is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is used in biochemical assays and as a stabilizer for biological samples.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is employed in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diisopropylmethylamine hydrochloride exerts its effects depends on its application. In organic synthesis, it acts as a base, facilitating nucleophilic attacks on electrophilic centers. In biochemical assays, it stabilizes proteins and enzymes by maintaining the pH of the solution.
Molecular Targets and Pathways Involved:
Organic Synthesis: Targets electrophilic centers in organic molecules.
Biochemical Assays: Interacts with proteins and enzymes to maintain structural integrity.
Comparación Con Compuestos Similares
Triethylamine: Used as a base in organic synthesis.
Propiedades
Fórmula molecular |
C7H18ClN |
|---|---|
Peso molecular |
151.68 g/mol |
Nombre IUPAC |
N-methyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)8(5)7(3)4;/h6-7H,1-5H3;1H |
Clave InChI |
GCCWAZLCTWKRNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


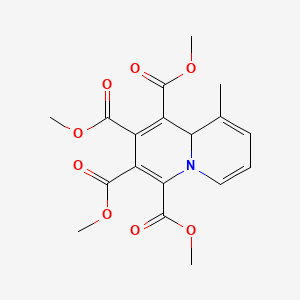
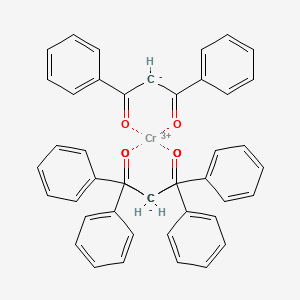
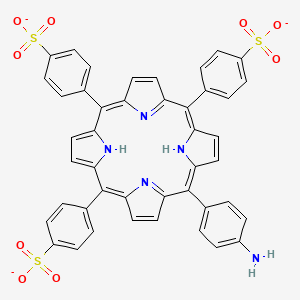
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
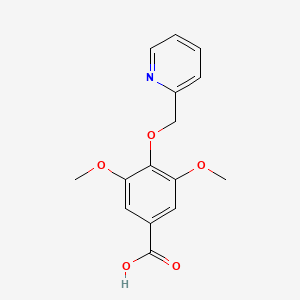
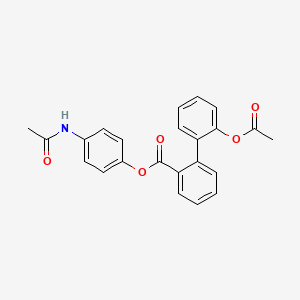

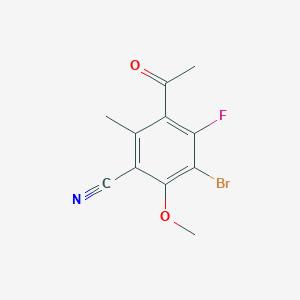

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
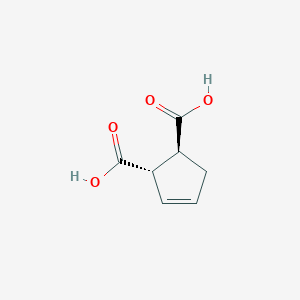
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
